
(2-Furylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide
Übersicht
Beschreibung
(2-Furylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide, also known as FMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMA belongs to the class of compounds known as phenethylamines and has been shown to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Efficient Synthesis and Spectral Analysis : New N-benzyl- or N-(2-furylmethyl)cinnamamides were synthesized with good to excellent yields through amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine in the presence of boric acid. These compounds were characterized by IR, and 1H and 13C NMR spectroscopy, demonstrating the utility of boric acid as a 'green' catalyst in the synthesis of these compounds (Barajas, Méndez, Kouznetsov, & Stashenko, 2008).
Crystallographic and Computational Studies : Crystal structures of N-furfuryl-N-(3-hydroxybenzyl)amine and N-furfuryl-N-(4-hydroxybenzyl)amine were reported, showcasing how the furyl ring orientation affects crystal packing. This study utilized DFT/B3LYP calculations to correlate experimental data with theoretical models, providing insights into the structural and spectral properties of these compounds (Sathiyaraj, Thirumaran, & Ciattini, 2018).
Applications in Material Science
Silylation of Poly-L-Lysine Hydrobromide : A study explored the silylation of poly-L-lysine hydrobromide to improve its solubility in apolar organic solvents, highlighting a method to enhance the material's compatibility with non-polar environments. This process opens avenues for using poly-L-lysine in a broader range of material science applications (Beauregard, Hu, Grainger, & James, 2001).
Chemical Reactions and Mechanisms
Primary Amine-Promoted Ring Opening : The study reports on the behavior of (2-furylmethyl)sulfanyl-containing compounds in reactions with primary amines, leading to ring opening and the formation of pyrrolidine derivatives. This reaction mechanism provides valuable insights into the reactivity of furylmethyl-containing compounds and their potential applications in synthesizing novel organic molecules (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).
Antifungal Activity
Structure-Activity Relationship of Homoallylamines : Homoallylamines bearing furyl and thienyl rings demonstrated remarkable antifungal activity, particularly against dermatophytes. This study emphasizes the potential of N-(2-furylmethyl)amine derivatives as antifungal agents, contributing to the development of new therapeutic compounds (Suvire, Sortino, Kouznetsov, Vargas M, Zacchino, Mora Cruz, & Enriz, 2006).
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4.BrH/c1-17-13-7-11(8-14(18-2)15(13)19-3)9-16-10-12-5-4-6-20-12;/h4-8,16H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFTXMPTIUHUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CO2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Furylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)

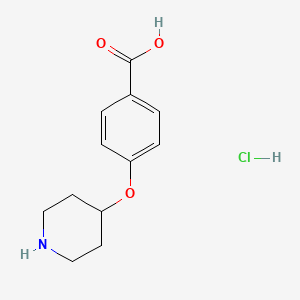
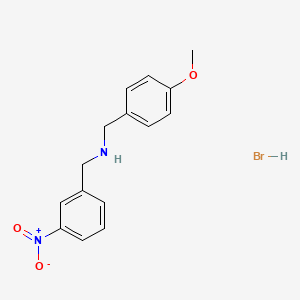

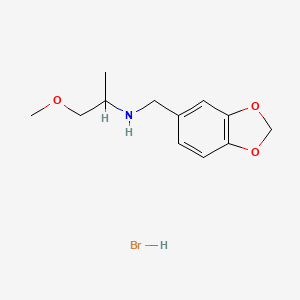
amine hydrobromide](/img/structure/B3106986.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)
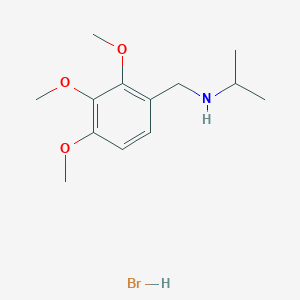
![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B3107027.png)
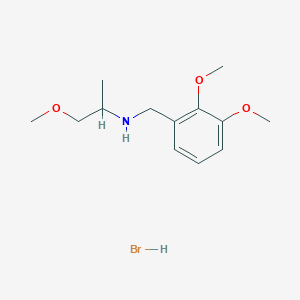

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)